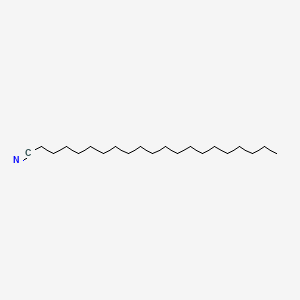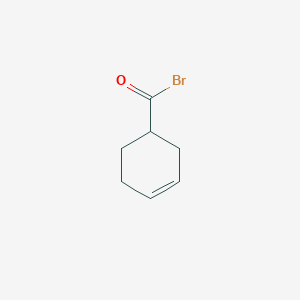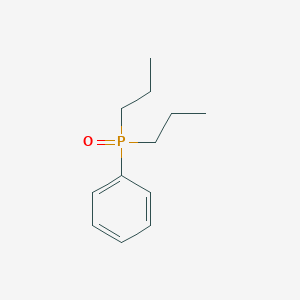
Oxo(phenyl)dipropyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo(phenyl)dipropyl-lambda~5~-phosphane: is a chemical compound with a unique structure that includes a phosphorus atom bonded to an oxo group, a phenyl group, and two propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorus trichloride (PCl3): as a starting material.
Grignard reagents: or to introduce the phenyl and propyl groups.
Oxidizing agents: such as hydrogen peroxide (H2O2) or oxygen (O2) to introduce the oxo group.
Industrial Production Methods
Industrial production methods for Oxo(phenyl)dipropyl-lambda~5~-phosphane would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxo(phenyl)dipropyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or remove it entirely.
Substitution: The phenyl and propyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines or phosphine hydrides.
Substitution: Formation of new organophosphorus compounds with different substituents.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use in studying phosphorus-containing biomolecules and their interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the synthesis of other organophosphorus compounds and materials.
Mecanismo De Acción
The mechanism by which Oxo(phenyl)dipropyl-lambda~5~-phosphane exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it may interact with enzymes or other proteins, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane
- Oxo(phenyl)phosphane
Uniqueness
Oxo(phenyl)dipropyl-lambda~5~-phosphane is unique due to its specific combination of substituents, which can impart distinct chemical and physical properties compared to other similar compounds
Propiedades
Número CAS |
66232-91-5 |
|---|---|
Fórmula molecular |
C12H19OP |
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
dipropylphosphorylbenzene |
InChI |
InChI=1S/C12H19OP/c1-3-10-14(13,11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clave InChI |
HXRVBPGQMACZOS-UHFFFAOYSA-N |
SMILES canónico |
CCCP(=O)(CCC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
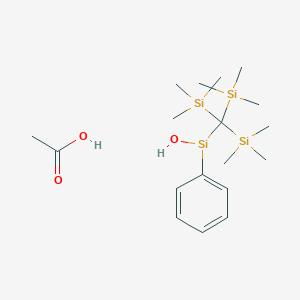
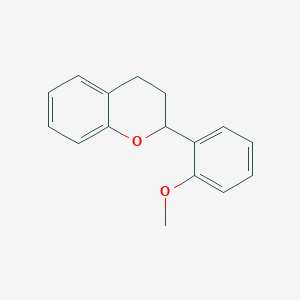
![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)




